(S)-(+)-4-(2,3-Epoxypropoxy)carbazole
Overview
Description
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole represents a class of organic compounds characterized by the presence of a carbazole moiety and an epoxypropoxy group. These compounds are of significant interest due to their unique physicochemical properties and potential applications in various fields such as material science and polymer chemistry.
Synthesis Analysis
The synthesis of N-(2,3-epoxypropyl)carbazoles involves principal methods that lead to the formation of oligomers based on these compounds. These methods are critical for producing carbazole-containing polymers with desired properties for various applications (Akhmedov et al., 1990).
Molecular Structure Analysis
Dioxa3.3carbazolophane, a derivative of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole, has been synthesized and its structure confirmed by X-ray crystal analysis. This analysis sheds light on the transannular π-π electronic properties of such compounds in solution, indicating the importance of molecular structure on their physicochemical properties (Tani et al., 1996).
Chemical Reactions and Properties
The polymerization of 9-(2,3-epoxypropyl)carbazole with complexes of potassium compounds and 18-crown-6 showcases the ability of these compounds to undergo homogeneous anionic polymerization. This process yields oligomers with a range of molecular weights, highlighting the chemical reactivity and potential for creating polymers with tailored properties (Buika & Gražulevičius, 1993).
Physical Properties Analysis
Oligoetherols with a carbazole ring exhibit distinct physical properties due to the structural features of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole derivatives. The synthesis of these oligoetherols from carbazole and epichlorohydrin, followed by reaction with ethylene glycol, results in compounds that are well soluble and reactive toward epoxides at elevated temperatures, influencing their application in the synthesis of linear polyurethanes (Lubczak, 2008).
Chemical Properties Analysis
The study of the thermal stability of poly(vinyl chloride) blends with a novel colourant and stabilizer derived from (S)-(+)-4-(2,3-Epoxypropoxy)carbazole demonstrates the compound's efficiency as a colourant and thermal stabilizer. This ability to hinder the evolution of hydrogen chloride contributes significantly to the stabilization of PVC systems, showcasing the chemical versatility and utility of these compounds (Pielichowski & Hamerton, 1998).
Scientific Research Applications
Photosensitizers in Polymerization : Carbazole derivatives are used as photosensitizers in cationic photopolymerization of coatings, enhancing photopolymerization rate, hardness, and solvent resistance (Sangermano et al., 2005).
Colorant and Thermal Stabilizer : 3-(2,4-dichlorophenylazo)-9-(2,3-epoxypropane)carbazole serves as an effective colorant and thermal stabilizer for poly(vinyl chloride) (PVC), reducing hydrogen chloride evolution (Pielichowski & Hamerton, 1998).
Poly(vinyl chloride) Degradation : 9-(2,3-epoxypropane)carbazole increases the onset temperature for hydrogen chloride emission in PVC degradation, enhancing thermal stability (Pielichowski, Pielichowski & Hamerton, 1995).
Therapeutic Potential : N-substituted carbazoles show potential for treating neurological disorders and inhibiting cell proliferation (Bashir et al., 2015).
Synthesis of Linear Polyurethanes : Bifunctional oligoetherols with a carbazole ring can be utilized in the synthesis of linear polyurethanes (Lubczak, 2008).
Polymerization with Functional Groups : Polymerization of 3,6-dibromo-9-(2,3-epoxypropyl) carbazole with SnCl4 in the presence of allyl alcohol or acrylic acid leads to macromonomers with functional groups, impacting photoconductivity (Gražulevičius et al., 1993).
Electrochemical Immunosenor for Aflatoxin B1 : A novel electrochemical immunosensor for aflatoxin B1, based on Au nanoparticles-poly 4-aminobenzoic acid supported graphene, has been developed, showcasing good linear range, selectivity, and stability (Shi et al., 2020).
Safety and Hazards
The safety data sheet for “(S)-(+)-4-(2,3-Epoxypropoxy)carbazole” suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately in case of ingestion, inhalation, or skin contact .
properties
IUPAC Name |
4-[[(2S)-oxiran-2-yl]methoxy]-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKIGRDISDRLO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the reaction of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole with isopropyl amine as detailed in the first research paper?
A2: The first research paper [] outlines a reaction where (S)-(+)-4-(2,3-Epoxypropoxy)carbazole reacts with isopropyl amine in methanol. This reaction targets the epoxide ring present in the (S)-(+)-4-(2,3-Epoxypropoxy)carbazole structure. The nucleophilic amine group of isopropyl amine attacks the less hindered carbon of the epoxide ring, leading to ring opening and formation of a new chiral center. The reaction proceeds with inversion of configuration at the attacked carbon, yielding the (S)-(-)-(1-carbazol-4-yloxy)-3-isopropylaminopropan-2-ol hydroacetate after treatment with acetic acid. This exemplifies the use of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole as a versatile chiral building block for synthesizing various optically active carbazole derivatives.
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